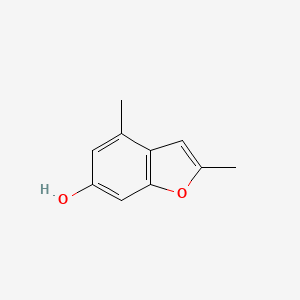

2,4-Dimethylbenzofuran-6-ol

Description

Historical Perspectives on the Discovery and Development of Benzofuran (B130515) Derivatives

The journey into benzofuran chemistry began in 1870 with the first synthesis of the parent benzofuran ring by Perkin. nih.gov Since this initial discovery, the field has expanded dramatically, largely fueled by the identification of benzofuran motifs in a wide array of natural products exhibiting potent biological activities. This has spurred chemists to develop a diverse toolbox of synthetic methodologies to construct and modify the benzofuran scaffold.

Early methods often involved classical condensation and cyclization reactions. However, the ever-increasing demand for more efficient and versatile synthetic routes has led to the exploration of modern catalytic systems. nih.gov Recent decades have witnessed a surge in the use of transition metal catalysts, with palladium, copper, gold, and nickel-based systems proving particularly effective in forging the intricate bonds of functionalized benzofurans. nih.govacs.orgthieme.de These advanced synthetic strategies have not only facilitated access to a wider range of derivatives but have also enabled the construction of highly complex molecular architectures. tus.ac.jp

Structural Classification and Nomenclature within the Benzofuran Scaffold

The fundamental structure of benzofuran, also known as benzo[b]furan, consists of a bicyclic system where a benzene (B151609) ring is fused to the 'b' side of a furan (B31954) ring. The numbering of the atoms in the benzofuran ring system commences from the oxygen atom, which is assigned position 1. rsc.org

Substituted benzofurans are named based on the position and identity of the various functional groups attached to this core structure. wikipedia.org For instance, the compound of interest in this article, 2,4-Dimethylbenzofuran-6-ol, indicates the presence of a benzofuran nucleus with methyl groups attached at positions 2 and 4, and a hydroxyl group at position 6.

The broader class of benzofuran derivatives can be categorized based on the nature and substitution pattern of the functional groups. This includes simple alkylated, halogenated, and hydroxylated derivatives, as well as more complex structures bearing carboxylic acid, amine, or other heterocyclic moieties. wikipedia.orgontosight.ai

Table 1: Basic Properties of Benzofuran

| Property | Value | Reference |

| Chemical Formula | C₈H₆O | wikipedia.org |

| Molar Mass | 118.135 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Melting Point | -18 °C | wikipedia.org |

| Boiling Point | 173 °C | wikipedia.org |

Current Research Landscape and Emerging Trends in Functionalized Benzofurans

The contemporary research landscape for functionalized benzofurans is vibrant and heavily skewed towards their application in medicinal chemistry. The benzofuran scaffold is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the discovery and development of benzofuran derivatives with a wide spectrum of pharmacological activities.

Key areas of investigation include:

Anticancer Agents: Many studies have focused on synthesizing benzofuran derivatives that exhibit cytotoxic activity against various cancer cell lines. bohrium.com

Neuroprotective Agents: There is significant interest in developing benzofuran-based compounds for the treatment of neurodegenerative diseases like Alzheimer's disease, with some derivatives showing promising activity as acetylcholinesterase inhibitors. nih.govresearchgate.net

Antimicrobial Agents: The benzofuran nucleus is a component of many compounds with antibacterial, antifungal, and antiviral properties. nih.gov

Anti-inflammatory Agents: Researchers are exploring the potential of benzofuran derivatives as novel anti-inflammatory drugs. ontosight.ai

Beyond medicine, emerging trends point towards the use of functionalized benzofurans in materials science, particularly in the development of organic electronic materials. tus.ac.jp A significant trend in the synthesis of these compounds is the increasing focus on green and sustainable chemistry, utilizing environmentally benign catalysts and reaction conditions. nih.gov

Positioning of this compound within Contemporary Chemical Research

While the broader class of dimethylbenzofurans has been a subject of scientific inquiry, specific research detailing the synthesis, properties, and applications of this compound is not extensively documented in publicly available scientific literature. However, based on the known structure-activity relationships of related benzofuran derivatives, it is possible to postulate its potential significance.

The presence of both methyl and hydroxyl groups on the benzofuran scaffold is a common feature in many biologically active molecules. The hydroxyl group, in particular, can participate in hydrogen bonding, a crucial interaction for binding to biological targets such as enzymes and receptors. The methyl groups can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Therefore, this compound represents a potentially valuable synthon or a target molecule in drug discovery programs. Its structural motifs suggest that it could be investigated for similar biological activities as other hydroxylated and methylated benzofurans, such as antioxidant, antimicrobial, or enzyme inhibitory effects. Further research is warranted to synthesize this compound, characterize its physicochemical properties, and explore its potential applications in various scientific domains.

Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2,4-dimethyl-1-benzofuran-6-ol |

InChI |

InChI=1S/C10H10O2/c1-6-3-8(11)5-10-9(6)4-7(2)12-10/h3-5,11H,1-2H3 |

InChI Key |

VHSRCCXGBGPQOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C=C(O2)C)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dimethylbenzofuran 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of 2,4-Dimethylbenzofuran-6-ol, offering precise information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Constant Determination

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons. The chemical shift (δ) of each proton is influenced by the electron density of its local environment, while the coupling constants (J) reveal information about adjacent protons.

The spectrum is expected to show distinct signals corresponding to the aromatic protons, the furan (B31954) ring proton, the hydroxyl proton, and the two methyl groups. The aromatic protons on the benzene (B151609) ring typically appear as singlets or doublets depending on their coupling partners. The proton on the furan ring (H-3) is anticipated to be a singlet, broadened by long-range coupling to the C4-methyl group. The phenolic hydroxyl proton (6-OH) often presents as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The two methyl groups at positions C-2 and C-4 will appear as sharp singlets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 6.8 - 7.0 | s | - |

| H-7 | 6.7 - 6.9 | s | - |

| H-3 | 6.3 - 6.5 | s (broad) | - |

| 6-OH | 4.5 - 5.5 | s (broad) | - |

| 2-CH₃ | 2.4 - 2.6 | s | - |

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment (e.g., aromatic, olefinic, aliphatic, or oxygen-substituted).

The spectrum is expected to display ten signals, corresponding to the ten carbon atoms of the molecule. The carbons of the benzofuran (B130515) core will resonate in the aromatic/olefinic region (δ 100-160 ppm), with the oxygen-bearing carbons (C-6, C-7a, C-2) appearing further downfield. The two methyl carbons will be observed in the upfield aliphatic region (δ 10-25 ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 155 - 158 |

| C-3 | 105 - 108 |

| C-3a | 120 - 123 |

| C-4 | 128 - 131 |

| C-5 | 112 - 115 |

| C-6 | 152 - 155 |

| C-7 | 98 - 101 |

| C-7a | 148 - 151 |

| 2-CH₃ | 13 - 16 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would be used to confirm the absence of coupling between the aromatic protons H-5 and H-7, consistent with their para relationship, and to detect any long-range couplings, for instance, between the H-3 proton and the 4-methyl group. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H-5 to C-5, H-7 to C-7, H-3 to C-3, and the methyl protons to their respective methyl carbons). walisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is crucial for piecing together the molecular framework. Key expected correlations for this compound would include:

Correlations from the 2-CH₃ protons to carbons C-2 and C-3.

Correlations from the 4-CH₃ protons to carbons C-3a, C-4, and C-5.

Correlations from the H-3 proton to carbons C-2, C-3a, C-4, and the 4-CH₃ carbon.

Correlations from H-5 to C-3a, C-4, C-6, and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. It can be used to confirm spatial proximities, such as between the H-5 proton and the 4-methyl group, which would support the assigned substitution pattern.

Advanced Solid-State NMR Applications

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers insights into the structure and dynamics of this compound in its crystalline or amorphous solid form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. Such analyses are invaluable for studying polymorphism (the existence of different crystal forms), identifying intermolecular interactions such as hydrogen bonding involving the hydroxyl group, and characterizing the molecular packing in the crystal lattice. acs.org

Theoretical Prediction of NMR Parameters (e.g., GIAO method)

Computational chemistry provides a powerful tool for predicting NMR parameters and validating experimental assignments. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. youtube.com The process typically involves:

Optimizing the molecular geometry of this compound using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311+G(2d,p). github.io

Performing an NMR calculation on the optimized geometry using the GIAO method to compute the absolute magnetic shielding tensors for each nucleus. researchgate.net

Converting the calculated shielding tensors (σ) to chemical shifts (δ) by referencing them to the shielding tensor of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. imist.ma

These predicted shifts can be compared with experimental data to confirm assignments or to help elucidate the structure of related unknown compounds. conicet.gov.ar

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) (GIAO) | Experimental δ (ppm) |

|---|---|---|

| C-2 | 156.5 | (Hypothetical) |

| C-3 | 106.2 | (Hypothetical) |

| C-3a | 121.8 | (Hypothetical) |

| C-4 | 129.5 | (Hypothetical) |

| C-5 | 113.1 | (Hypothetical) |

| C-6 | 153.4 | (Hypothetical) |

| C-7 | 99.7 | (Hypothetical) |

| C-7a | 149.3 | (Hypothetical) |

| 2-CH₃ | 14.8 | (Hypothetical) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to gain structural information from its fragmentation pattern. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be measured, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₀O₂).

Under Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. chemguide.co.uk The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, the key fragmentation pathways are expected to involve:

Loss of a methyl radical (˙CH₃): A prominent fragmentation pathway for methylated aromatic compounds is the cleavage of a methyl group, leading to a stable [M-15]⁺ ion.

Loss of carbon monoxide (CO): Benzofurans can undergo ring cleavage with the loss of a CO molecule, resulting in an [M-28]⁺ ion. nih.gov

Retro-Diels-Alder (RDA) reactions: The furan ring can undergo RDA-type fragmentation, although this is often less common than other pathways.

Cleavage of the hydroxyl group: Loss of ˙OH (M-17) or H₂O (M-18) can also occur.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

|---|---|

| 162 | [C₁₀H₁₀O₂]⁺˙ (Molecular Ion, M⁺˙) |

| 147 | [M - CH₃]⁺ |

| 134 | [M - CO]⁺˙ |

High-Resolution Mass Spectrometry (e.g., HR-ESI-MS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound by measuring its mass with very high accuracy. Electrospray Ionization (ESI) is a soft ionization method that allows for the analysis of thermolabile and moderately polar molecules like this compound, typically generating protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. scispace.com

The primary advantage of HRMS is its ability to distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₀H₁₀O₂), the theoretical exact mass can be calculated with high precision. This experimental value, when compared to the theoretical mass, can confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm). chemrxiv.org This level of accuracy is crucial for confirming the identity of the compound and differentiating it from potential isomers.

An analysis using UPLC-ESI-Q-TOFMS, a high-resolution platform, allows for mass accuracy measurements that can definitively confirm the elemental formula of target analytes. nih.gov In a typical analysis of this compound, the instrument would be calibrated, and the high-resolution full-scan mass spectrum would be acquired to determine the accurate mass of the molecular ion. chemrxiv.orgnih.gov

| Ion Type | Elemental Formula | Theoretical Monoisotopic Mass (Da) | Expected Experimental Mass Range (±5 ppm) |

|---|---|---|---|

| [M] | C₁₀H₁₀O₂ | 162.06808 | 162.06727 - 162.06889 |

| [M+H]⁺ | C₁₀H₁₁O₂⁺ | 163.07536 | 163.07454 - 163.07618 |

| [M-H]⁻ | C₁₀H₉O₂⁻ | 161.06080 | 161.06000 - 161.06161 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds within a mixture. mdpi.com The gas chromatograph separates components based on their boiling points and interactions with the stationary phase of the capillary column, while the mass spectrometer detects, ionizes, and fragments the eluted components, providing a unique mass spectrum for each. phcog.com

For the analysis of this compound, the compound would first need to be sufficiently volatile or be made volatile through derivatization. researchgate.net Once injected into the GC system, it would travel through the column and elute at a specific retention time, which is a characteristic property under defined analytical conditions. Upon entering the mass spectrometer, typically using electron ionization (EI), the molecule undergoes fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint.

This experimental spectrum can be compared against established spectral libraries, such as the NIST Mass Spectral Library, to confirm the compound's identity. mdpi.comnist.govnist.gov GC-MS is particularly valuable for identifying isomers of benzofuran derivatives, as different isomers often exhibit distinct retention times, even if their mass spectra are similar. nih.govnih.gov

| Analytical Parameter | Description | Significance for this compound |

|---|---|---|

| Retention Time (RT) | The time taken for the compound to pass through the GC column. | A characteristic value used for initial identification and to separate it from other components in a mixture. nih.gov |

| Molecular Ion Peak (M⁺) | The peak corresponding to the intact molecule after ionization. | Confirms the molecular weight of the compound (nominal mass 162 Da). |

| Base Peak | The most intense peak in the mass spectrum. | A key feature of the fragmentation pattern used for library matching and structural confirmation. |

| Library Match Score | A numerical value indicating the similarity between the experimental spectrum and a library spectrum. | A high match score provides strong evidence for the compound's identity. mdpi.com |

Fragmentation Pathway Analysis and Isotopic Pattern Interpretation

The fragmentation pattern observed in a mass spectrum provides invaluable information about a molecule's structure. In electron ionization mass spectrometry (EI-MS), the high-energy electrons cause reproducible fragmentation of the parent molecule into smaller, charged ions. The analysis of these fragmentation pathways helps in the structural elucidation of benzofuran derivatives. researchgate.netresearchgate.net

For this compound (C₁₀H₁₀O₂), the molecular ion (m/z 162) would be expected to undergo characteristic fragmentation. Plausible pathways include the loss of a methyl radical (CH₃•) from the 2- or 4-position, leading to a stable ion at m/z 147. This is a common fragmentation for methylated aromatic compounds. Another likely fragmentation is the loss of carbon monoxide (CO), a characteristic fragmentation of phenols and furans, resulting in an ion at m/z 134. ed.ac.uk Subsequent fragmentations can provide further structural clues.

Isotopic pattern interpretation is also crucial. The relative abundance of isotopes for each element results in a characteristic pattern of peaks for a given ion. For an organic molecule like this compound, composed of carbon, hydrogen, and oxygen, the most significant isotopic peak is the M+1 peak, which arises primarily from the natural abundance of ¹³C (1.1%). The intensity of the M+1 peak relative to the molecular ion peak (M) can be used to estimate the number of carbon atoms in the molecule. For a molecule with 10 carbon atoms, the M+1 peak intensity would be approximately 11.0% of the M peak intensity. This information helps to validate the proposed elemental formula. libretexts.org

| Proposed Fragment Ion | m/z (Expected) | Plausible Neutral Loss | Structural Rationale |

|---|---|---|---|

| [M-H]⁺ | 161 | H• | Loss of a hydrogen radical. |

| [M-CH₃]⁺ | 147 | CH₃• | Loss of a methyl radical, likely forming a stable tropylium-like ion. |

| [M-CO]⁺ | 134 | CO | Characteristic loss from the furan ring or after rearrangement of the phenolic group. ed.ac.uk |

| [M-CH₃-CO]⁺ | 119 | CH₃• + CO | Sequential loss of a methyl radical and carbon monoxide. |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of molecules. These methods are highly effective for identifying functional groups and providing a unique molecular fingerprint, thus complementing mass spectrometry data for comprehensive structural elucidation. scinito.ai

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. researchgate.net Each type of bond and functional group has a characteristic absorption range, making FT-IR an excellent tool for functional group identification. researchgate.netnih.govnih.gov

In the FT-IR spectrum of this compound, several key absorption bands would be expected. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Absorptions just above 3000 cm⁻¹ would correspond to aromatic C-H stretching, while those just below 3000 cm⁻¹ would be due to the aliphatic C-H stretching of the two methyl groups. The 1450-1600 cm⁻¹ region would feature sharp peaks from C=C stretching vibrations within the aromatic ring. Finally, a strong band in the 1200-1300 cm⁻¹ range would likely correspond to the C-O stretching of the phenolic group, and another C-O stretching band for the furan ether linkage would appear around 1000-1100 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Phenolic C-O | Stretching | 1200 - 1300 |

| Furan C-O-C | Asymmetric Stretching | 1000 - 1100 |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. nih.gov It provides information that is complementary to FT-IR because the selection rules are different. Vibrations that are strong in Raman spectra are often weak in IR, and vice versa. Specifically, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, making it particularly useful for characterizing the carbon skeleton of molecules. nih.gov

For this compound, the Raman spectrum would provide a distinct molecular fingerprint. nih.govnih.gov The aromatic C=C ring stretching vibrations, which are strong and sharp in the 1450-1600 cm⁻¹ region, would be particularly prominent. The symmetric stretching of the benzofuran ring system would also produce characteristic signals. In contrast, the polar O-H stretching vibration, which is a dominant feature in the IR spectrum, would be very weak in the Raman spectrum. This complementarity is a powerful aspect of using both techniques for structural confirmation.

Computational Vibrational Analysis and Spectral Assignments

To achieve unambiguous assignment of the vibrational bands observed in experimental FT-IR and Raman spectra, computational methods are frequently employed. globalresearchonline.net Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities for a proposed molecular structure. globalresearchonline.net

The process involves optimizing the geometry of this compound in silico and then performing a frequency calculation. The resulting theoretical spectrum can be compared with the experimental FT-IR and Raman spectra. While calculated frequencies often have a systematic error, they can be scaled by an empirical factor to achieve excellent agreement with experimental data. This comparison allows for a detailed and confident assignment of each observed band to a specific molecular vibration, a process known as potential energy distribution (PED) analysis. nih.gov This rigorous assignment confirms that the observed spectra are indeed consistent with the proposed structure of this compound.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful technique for investigating the electronic structure of molecules containing chromophores. A chromophore is the part of a molecule responsible for its color by absorbing light in the ultraviolet or visible region of the electromagnetic spectrum. In this compound, the chromophore is the benzofuran ring system itself. This fused aromatic structure contains a conjugated system of pi (π) electrons, which are susceptible to electronic transitions.

When the molecule is irradiated with UV-Vis light, electrons in lower-energy π molecular orbitals are promoted to higher-energy π* (antibonding) molecular orbitals. The energy required for these π → π* transitions corresponds to specific wavelengths of light, resulting in characteristic absorption bands in the UV-Vis spectrum. The positions (λmax) and intensities (molar absorptivity, ε) of these bands provide valuable information about the extent of conjugation and the electronic environment of the chromophore.

For this compound, the benzofuran nucleus is the primary absorber. The presence of methyl and hydroxyl substituents on the benzene ring can modulate the electronic properties of the chromophore, causing slight shifts in the absorption maxima (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) compared to the parent benzofuran molecule. Analysis of the UV-Vis spectrum allows for the confirmation of this aromatic, conjugated system.

Table 1: Hypothetical UV-Vis Absorption Data for this compound This table presents expected, illustrative data as specific experimental values were not available in the searched literature.

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition |

|---|---|---|---|

| ~250 | ~10,000 | Methanol | π → π* |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD))

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are instrumental in determining the absolute configuration of chiral molecules. Chirality is a geometric property of some molecules that are non-superimposable on their mirror images (enantiomers). ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov An ECD spectrum plots this difference as a function of wavelength, yielding positive or negative bands (Cotton effects) that are unique to a specific enantiomer.

However, the application of chiroptical spectroscopy is contingent on the molecule possessing a stereocenter or another element of chirality. The structure of this compound is achiral; it has a plane of symmetry and does not possess any stereogenic centers. Therefore, it cannot exist as enantiomers. As a result, this compound does not exhibit any differential absorption of circularly polarized light and is inactive in ECD spectroscopy. This technique is, therefore, not applicable for the structural elucidation of this particular compound.

Table 2: Applicability of Chiroptical Spectroscopy to this compound

| Technique | Principle | Applicability to this compound | Rationale |

|---|

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides an unambiguous determination of molecular structure, including bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions and crystal packing in the solid state.

The method requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of individual atoms are determined with high precision.

For this compound, a successful single-crystal X-ray diffraction analysis would provide the exact geometry of the benzofuran ring system, confirming its planarity. It would also reveal the precise positions of the methyl and hydroxyl substituents, their bond lengths to the ring, and the conformation of the hydroxyl group. Furthermore, the analysis would elucidate how the molecules pack together in the crystal lattice, highlighting any intermolecular forces, such as hydrogen bonding involving the hydroxyl group, that stabilize the solid-state structure.

Table 3: Hypothetical Crystallographic Data for this compound This table presents typical parameters obtained from X-ray crystallography. The values are illustrative as a crystal structure for this specific compound was not found in the searched literature.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Chemical Formula | C₁₀H₁₀O₂ | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The crystal lattice's geometric classification. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| a (Å) | ~8.5 | Unit cell dimension along the a-axis. |

| b (Å) | ~6.0 | Unit cell dimension along the b-axis. |

| c (Å) | ~15.0 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Unit cell angle. |

| β (°) | ~95 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | ~760 | The volume of the unit cell. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies on 2,4 Dimethylbenzofuran 6 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in understanding the molecular properties of chemical compounds. These computational methods provide insights into the geometric and electronic characteristics of molecules, which are crucial for predicting their behavior and reactivity. For the compound 2,4-Dimethylbenzofuran-6-ol, such studies would elucidate its structural parameters and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Evaluation and Selection of Appropriate Basis Sets and Functionals (e.g., B3LYP, 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP functional is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, and it is commonly used for its balance of accuracy and computational cost in studying organic molecules. rsc.orgresearchgate.net

The 6-311++G(d,p) basis set is a type of Pople-style basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is important for describing anions and weak interactions, while polarization functions (d,p) allow for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds. researchgate.net The combination of B3LYP with the 6-311++G(d,p) basis set is a well-established approach for obtaining reliable geometries and electronic properties of organic compounds. researchgate.net However, specific computational studies employing these methods on this compound have not been identified in the surveyed literature.

Molecular Reactivity and Stability Analysis

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (e.g., HOMO-LUMO gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. physchemres.org The HOMO-LUMO gap can also provide insights into the electronic absorption properties of a molecule. nih.gov Specific calculations of the HOMO, LUMO, and the resulting energy gap for this compound are not documented in the available literature.

Table 1: Frontier Molecular Orbital (FMO) Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

No specific computational data for this compound was found in the searched literature. The table is presented as a template for such data.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, an MEP analysis would likely show a region of negative potential around the oxygen atom of the hydroxyl group and the furan (B31954) ring, indicating these as likely sites for electrophilic interaction. Regions of positive potential would be expected around the hydrogen atom of the hydroxyl group. nih.gov However, specific MEP surface analyses for this compound are not available in the reviewed scientific literature.

Conceptual DFT Descriptors (e.g., Fukui functions, local softness)

Conceptual DFT provides a framework for quantifying chemical concepts such as electronegativity, hardness, and softness, which are crucial for understanding and predicting chemical reactivity. semanticscholar.org Fukui functions are local reactivity descriptors that indicate the propensity of each atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. semanticscholar.org

Local softness is another descriptor derived from conceptual DFT that provides information about the reactivity of specific sites within a molecule. By calculating these descriptors, one can gain a more detailed understanding of the reactive nature of different parts of the this compound molecule. To date, no studies reporting the calculation of Fukui functions or local softness for this compound have been found.

Table 2: Conceptual DFT Reactivity Descriptors (Hypothetical Data)

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

| Fukui Functions (fk+, fk-, fk0) | Data not available for specific atoms |

| Local Softness (sk+, sk-, sk0) | Data not available for specific atoms |

No specific computational data for this compound was found in the searched literature. The table is presented as a template for such data.

Simulation and Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of benzofuran (B130515) derivatives. scienceopen.comresearchgate.netresearchgate.net The B3LYP functional, combined with basis sets like 6-311++G(d,p), is commonly used for these calculations. scienceopen.comrsc.org

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated to identify the vibrational modes of the molecule. For this compound, key vibrational frequencies would include the O-H stretching of the hydroxyl group, C-H stretching of the methyl groups and the aromatic ring, and various stretching and bending modes of the benzofuran core. Comparing calculated frequencies with experimental data can aid in the precise assignment of spectral bands. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. scienceopen.comrsc.org By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. This is invaluable for confirming the structure of this compound and assigning the resonances observed in experimental spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to simulate the electronic transitions that give rise to UV-Vis absorption spectra. scienceopen.com These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic structure and chromophores within the molecule.

Table 1: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| IR: ν(O-H) | ~3600 cm⁻¹ |

| IR: ν(C-H, aromatic) | ~3100-3000 cm⁻¹ |

| IR: ν(C-H, methyl) | ~2950-2850 cm⁻¹ |

| ¹H NMR: δ(OH) | ~5-6 ppm |

| ¹H NMR: δ(aromatic CH) | ~6.5-7.5 ppm |

| ¹H NMR: δ(CH₃) | ~2.2-2.5 ppm |

| ¹³C NMR: δ(C-OH) | ~150-160 ppm |

| ¹³C NMR: δ(aromatic C) | ~110-145 ppm |

| ¹³C NMR: δ(CH₃) | ~15-25 ppm |

| UV-Vis: λmax | ~250-300 nm |

Note: The values in this table are illustrative and based on typical ranges for similar phenolic and benzofuran compounds. Actual values would require specific calculations for this compound.

Reaction Mechanism Investigation through Computational Modeling

Computational modeling is a crucial tool for elucidating the mechanisms of chemical reactions involving benzofuran derivatives. researchgate.netmdpi.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products, and calculate the associated activation energies. This information is vital for understanding reaction kinetics and selectivity.

For instance, in the synthesis of substituted benzofurans, computational studies can be used to investigate the feasibility of different reaction pathways, such as intramolecular cyclization or cross-coupling reactions. mdpi.comacs.org By comparing the energy barriers of competing pathways, the most likely mechanism can be determined.

Furthermore, computational models can shed light on the role of catalysts in these reactions. By modeling the interaction of the reactants and catalyst, it is possible to understand how the catalyst lowers the activation energy and facilitates the reaction.

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Electrophilic Aromatic Substitution | Arenium ion formation | 15-20 |

| O-alkylation | Sₙ2 transition state | 20-25 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from computational reaction mechanism studies.

Conformation Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound would involve exploring the different spatial arrangements of its substituents, particularly the orientation of the hydroxyl and methyl groups relative to the benzofuran ring. rsc.org

By systematically rotating the bonds connecting these groups and calculating the corresponding energy, a potential energy surface can be constructed. This map reveals the low-energy conformations (conformers) that the molecule is most likely to adopt. For this compound, key considerations would be the rotational barrier of the hydroxyl group and the potential for steric hindrance between the methyl groups and adjacent atoms.

Table 3: Illustrative Relative Energies of Different Conformers of this compound

| Conformer | Dihedral Angle (C5-C6-O-H) | Relative Energy (kcal/mol) |

| A | 0° (syn-periplanar) | 0.5 |

| B | 180° (anti-periplanar) | 0.0 |

Note: This table provides a simplified example of a conformational analysis. A full analysis would consider all rotatable bonds.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)

The way in which molecules of this compound interact with each other and with other molecules is governed by intermolecular forces. Computational methods can be used to identify and quantify these interactions. nih.govmdpi.com

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. Computational studies can predict the geometry and strength of these hydrogen bonds, which play a crucial role in the compound's properties in the solid state and in solution. researchgate.net

π-Stacking: The aromatic benzofuran ring can participate in π-stacking interactions with other aromatic systems. These non-covalent interactions, while weaker than hydrogen bonds, can significantly influence the packing of molecules in crystals and the binding of the molecule to biological targets. Computational analysis can determine the preferred orientation and energy of these π-stacking arrangements.

Table 4: Example of Calculated Intermolecular Interaction Energies for a Dimer of this compound

| Interaction Type | Distance (Å) | Interaction Energy (kcal/mol) |

| O-H···O Hydrogen Bond | 1.8 | -5.0 |

| Parallel-displaced π-stacking | 3.5 | -2.5 |

Note: These are representative values for intermolecular interactions and would need to be calculated specifically for this compound.

Chemical Reactivity and Transformation Mechanisms of 2,4 Dimethylbenzofuran 6 Ol

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) System

The benzofuran ring system is inherently activated towards electrophilic aromatic substitution due to the electron-donating effect of the oxygen atom. The presence of a hydroxyl group at the 6-position and methyl groups at the 2- and 4-positions further enhances this reactivity, directing incoming electrophiles to specific positions on the benzene (B151609) ring. The directing effects of these substituents generally favor substitution at positions ortho and para to the activating groups. Consequently, electrophilic attack is anticipated to occur preferentially at the 5- and 7-positions of the benzofuran nucleus.

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring, typically using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.

Nitration: The substitution of a hydrogen atom with a nitro group (-NO2), usually carried out with a mixture of nitric acid and sulfuric acid.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: The attachment of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

| Reaction | Reagents | Expected Major Products |

| Bromination | NBS, CCl4 | 5-Bromo-2,4-dimethylbenzofuran-6-ol and 7-Bromo-2,4-dimethylbenzofuran-6-ol |

| Nitration | HNO3, H2SO4 | 5-Nitro-2,4-dimethylbenzofuran-6-ol and 7-Nitro-2,4-dimethylbenzofuran-6-ol |

| Acylation | CH3COCl, AlCl3 | 5-Acetyl-2,4-dimethylbenzofuran-6-ol and 7-Acetyl-2,4-dimethylbenzofuran-6-ol |

Reactions Involving the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group at the 6-position is a key site of reactivity, readily undergoing reactions typical of phenols.

Etherification: The hydrogen atom of the hydroxyl group can be replaced by an alkyl or aryl group to form an ether. A common method for this transformation is the Williamson ether synthesis, where the phenoxide ion, generated by treating 2,4-dimethylbenzofuran-6-ol with a base like sodium hydroxide (B78521) or potassium carbonate, acts as a nucleophile and attacks an alkyl halide.

Esterification: Esters can be formed by reacting the phenolic hydroxyl group with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a viable method. Alternatively, acylation with an acid chloride or anhydride (B1165640), often in the presence of a base like pyridine, provides a more reactive pathway to the corresponding ester.

| Reaction Type | Reagents | Product |

| Etherification | CH3I, K2CO3 | 6-Methoxy-2,4-dimethylbenzofuran |

| Esterification | Acetic anhydride, Pyridine | 2,4-Dimethylbenzofuran-6-yl acetate |

Oxidation and Reduction Pathways of the Benzofuran Core and Substituents

The benzofuran core and its substituents can undergo both oxidation and reduction, leading to a variety of transformed products.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of quinone-like structures. Stronger oxidizing agents may lead to cleavage of the benzofuran ring system. The methyl groups can also be oxidized to carboxylic acids under harsh conditions.

Reduction: Catalytic hydrogenation of the benzofuran ring can occur, typically leading to the saturation of the furan (B31954) ring to yield a 2,3-dihydrobenzofuran (B1216630) derivative. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (temperature, pressure) can influence the extent of reduction.

Rearrangement Reactions and Isomerization Processes

While less common for the stable benzofuran ring system, rearrangement reactions can be induced under specific conditions, such as high temperatures or the presence of strong acids. For instance, a Claisen rearrangement could be possible if an allyl ether of this compound is synthesized. Heating this allyl ether would likely lead to the migration of the allyl group from the oxygen to a carbon atom of the aromatic ring, specifically to the 5- or 7-position.

Isomerization processes are not a prominent feature of the reactivity of this compound under normal conditions due to the aromatic stability of the benzofuran core.

Catalytic Transformations Utilizing this compound

The structural motifs within this compound can be exploited in various catalytic transformations. The phenolic hydroxyl group can be used to direct certain catalytic reactions, such as ortho-alkylation or other C-H functionalization reactions at the 5- and 7-positions, using transition metal catalysts. Furthermore, derivatives of this compound could potentially serve as ligands for metal catalysts in various organic transformations, with the benzofuran oxygen and the phenolic oxygen acting as coordination sites.

Investigation of Reaction Kinetics and Thermodynamic Aspects

Detailed kinetic and thermodynamic studies on the reactions of this compound are not extensively reported in the literature. However, general principles can be applied to understand its reactivity. The electron-donating nature of the hydroxyl and methyl groups would be expected to lower the activation energy for electrophilic aromatic substitution, leading to faster reaction rates compared to unsubstituted benzofuran.

The thermodynamics of reactions involving the phenolic hydroxyl group, such as etherification and esterification, are generally favorable. Computational chemistry could provide valuable insights into the reaction mechanisms, transition state energies, and the relative stability of intermediates and products for the various transformations of this compound.

Applications in Advanced Organic Synthesis and Materials Science

2,4-Dimethylbenzofuran-6-ol as a Versatile Building Block in Complex Molecule Synthesis

The structure of this compound, featuring a hydroxyl group and a nucleophilic benzofuran (B130515) ring, makes it a valuable synthon for the construction of complex molecules. The hydroxyl group can be readily functionalized or used to direct further reactions, while the benzofuran core can participate in various coupling and cyclization reactions.

The synthesis of complex natural products and medicinally relevant compounds often relies on the strategic use of such bifunctional building blocks. scienceopen.comresearchgate.netsemanticscholar.org For instance, the hydroxyl group at the 6-position can be alkylated, acylated, or converted into a triflate, allowing for the introduction of diverse substituents or for participation in cross-coupling reactions. The benzofuran ring itself can undergo electrophilic substitution, although the directing effects of the existing substituents need to be carefully considered.

Below is a table summarizing potential synthetic transformations of this compound:

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 6-Alkoxy-2,4-dimethylbenzofuran | Modification of solubility and electronic properties. |

| O-Acylation | Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine) | 2,4-Dimethylbenzofuran-6-yl ester | Prodrug strategies, protecting group introduction. |

| Suzuki Coupling (after conversion to triflate) | Arylboronic acid, Pd catalyst, Base | 6-Aryl-2,4-dimethylbenzofuran | Synthesis of conjugated systems for materials science. |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂), Lewis acid (optional) | Halogenated this compound | Intermediates for further functionalization. |

This table presents plausible reactions based on the known reactivity of substituted phenols and benzofurans.

Precursor in the Development of New Organic Materials

The unique electronic and photophysical properties of the benzofuran system make it an attractive component for new organic materials. matilda.scienceingentaconnect.comresearchgate.netacs.orgfrontiersin.org Substituted benzofurans have been investigated for their applications in organic light-emitting diodes (OLEDs) due to their potential for high quantum yields and tunable emission spectra. matilda.scienceingentaconnect.comresearchgate.netacs.orgfrontiersin.org

This compound can serve as a precursor to such materials. The hydroxyl group provides a convenient handle for attaching the benzofuran core to other electronically active moieties, allowing for the construction of donor-acceptor molecules or larger conjugated systems. The methyl groups at the 2- and 4-positions can enhance solubility and influence the solid-state packing of the resulting materials, which are crucial factors for device performance.

Research on related benzothieno-benzofuran (BTOBF) compounds has shown that modification of the benzofuran unit can lead to materials with dual-state emission and high quantum yields. matilda.scienceacs.org By analogy, derivatives of this compound could be designed to exhibit specific photophysical properties for applications in optoelectronics.

Role in Polymer Chemistry and Functional Polymer Design

Benzofuran derivatives have been utilized in the preparation of various polymers, including polyamides, polyarylates, and polybenzimidazoles. researchgate.netnih.govacs.org The rigid and planar structure of the benzofuran ring can impart desirable thermal and mechanical properties to the resulting polymers.

This compound can be envisioned as a monomer or a functional comonomer in polymerization reactions. The hydroxyl group can participate in condensation polymerizations to form polyesters or polyethers. Alternatively, it can be modified to introduce polymerizable groups, such as acrylates or vinyl ethers, allowing for its incorporation into polymers via chain-growth polymerization.

The incorporation of the this compound moiety into a polymer backbone can introduce specific functionalities. For example, the phenolic hydroxyl group could be used for post-polymerization modification or to impart antioxidant properties to the material. Furthermore, the benzofuran unit itself can influence the polymer's optical and electronic properties. Studies on the cationic polymerization of benzofuran have demonstrated the formation of rigid polymers with high glass-transition temperatures. nih.gov

The following table outlines potential polymerization strategies involving this compound:

| Polymerization Type | Role of this compound | Resulting Polymer Type | Potential Properties |

| Condensation Polymerization | Difunctional monomer (after modification) | Polyester, Polyether | High thermal stability, specific optical properties. |

| Chain-Growth Polymerization | Functional monomer (with a polymerizable group) | Polyacrylate, Poly(vinyl ether) | Functional polymers with pendant benzofuran units. |

| Ring-Opening Metathesis Polymerization (ROMP) | Precursor to a strained cyclic olefin | Poly(benzofuran)-containing polymer | Thermoplastics with tunable properties. chemrxiv.org |

This table is based on general principles of polymer chemistry and the known reactivity of benzofuran derivatives.

Ligand Design and Coordination Chemistry Applications

The presence of a hydroxyl group and the oxygen atom within the furan (B31954) ring of this compound suggests its potential for use in ligand design and coordination chemistry. researchgate.netsc.edu The hydroxyl group can be deprotonated to form an alkoxide, which can coordinate to a metal center. The furan oxygen can also act as a Lewis basic site for metal coordination.

By modifying the this compound scaffold, multidentate ligands can be synthesized. For example, introducing additional coordinating groups at other positions on the benzofuran ring could lead to the formation of stable chelate complexes with various transition metals. These metal complexes could find applications in catalysis, sensing, or as components in functional materials.

The design of ligands often focuses on tuning the electronic and steric properties to achieve specific catalytic activities or material properties. The methyl groups on the benzofuran ring of this compound provide steric bulk that can influence the coordination geometry and reactivity of the resulting metal complexes.

Integration into Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-defined molecular assemblies. semanticscholar.orgethernet.edu.etnih.govnsf.gov The hydroxyl group of this compound is a prime functional group for participating in hydrogen bonding. It can act as both a hydrogen bond donor and acceptor, enabling the formation of intricate hydrogen-bonded networks.

In the context of host-guest chemistry, the benzofuran cavity or a larger assembly derived from this compound could potentially encapsulate smaller guest molecules, leading to applications in sensing, drug delivery, or catalysis.

Occurrence, Isolation, and Biosynthetic Aspects in Natural Systems

Natural Occurrence of 2,4-Dimethylbenzofuran-6-ol and Related Analogues (e.g., Nicotiana tabacum, other botanical sources)

Benzofuran (B130515) derivatives are a class of heterocyclic compounds naturally occurring in various plants and are also obtainable through synthetic reactions. These compounds are noted for their diverse biological activities. The core structure of benzofuran, consisting of fused benzene (B151609) and furan (B31954) rings, is a scaffold for numerous natural products found in plant families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.

While direct evidence for the natural occurrence of this compound is not explicitly documented in available literature, the isolation of structurally similar analogues from Nicotiana tabacum (tobacco) suggests its potential presence. Specifically, compounds like 2-(4-methoxyphenyl)-3,5-dimethylbenzofuran-7-ol and 2-(4-methoxyphenyl)-3,5-dimethylbenzofuran-6-ol have been successfully isolated from the stems of Nicotiana tabacum. This indicates that the biosynthetic pathways for creating dimethylbenzofuran scaffolds are active within this plant species.

The presence of these analogues implies that variations in the substitution pattern of the benzofuran core are likely, making the existence of this compound in Nicotiana tabacum or other related botanical sources plausible. Further phytochemical investigations are required to definitively confirm its natural occurrence.

Table 1: Examples of Benzofuran Analogues Isolated from Nicotiana tabacum

| Compound Name | Plant Source | Plant Part |

|---|---|---|

| 2-(4-methoxyphenyl)-3,5-dimethylbenzofuran-7-ol | Nicotiana tabacum | Stems |

| 2-(4-methoxyphenyl)-3,5-dimethylbenzofuran-6-ol | Nicotiana tabacum | Stems |

Advanced Extraction and Isolation Methodologies from Complex Natural Matrices

The isolation of specific phenolic compounds like this compound from complex plant matrices necessitates a multi-step approach involving advanced extraction and chromatographic techniques.

The initial step in isolating benzofurans from plant material is extraction, for which the choice of solvent is critical. Phenolic compounds, including benzofuranols, are typically extracted using polar solvents. Modern extraction techniques offer improved efficiency and reduced solvent consumption compared to traditional methods.

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and mass transfer. This method is particularly suitable for thermolabile compounds as it can be performed at lower temperatures.

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, most commonly CO2, as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be fine-tuned to selectively extract specific compounds.

For phenolic compounds in Nicotiana tabacum, cold extraction with methanol has proven effective. The selection of the extraction method depends on the stability of the target compound and the desired yield.

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, must be subjected to chromatographic separation to isolate the target compound.

Column Chromatography: This is a fundamental purification technique where the crude extract is passed through a column packed with a stationary phase (e.g., silica gel). A solvent or a mixture of solvents (mobile phase) is used to elute the compounds at different rates based on their affinity for the stationary phase, leading to separation.

Flash Chromatography: A modification of column chromatography that uses pressure to increase the flow rate of the mobile phase, significantly reducing the separation time. It is a widely used technique for the rapid purification of natural products.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that uses high pressure to force the solvent through a column with a tightly packed stationary phase. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating phenolic compounds. It can be used for both analytical quantification and preparative isolation.

Liquid-Liquid Chromatography (LLC): This technique involves partitioning of the solute between two immiscible liquid phases (one stationary and one mobile). It is a powerful method for separating compounds with similar polarities.

Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. It is useful for separating high molecular weight compounds from smaller molecules and can be employed as an initial clean-up step for the crude extract.

Table 2: Overview of Chromatographic Techniques for Benzofuran Isolation

| Technique | Principle of Separation | Application in Benzofuran Isolation |

|---|---|---|

| Column Chromatography | Adsorption | Initial fractionation of crude extract |

| Flash Chromatography | Adsorption (pressurized) | Rapid purification of fractions |

| HPLC | Partition | High-resolution separation and final purification |

| Liquid-Liquid Chromatography | Partition between immiscible liquids | Separation of isomers and closely related compounds |

| Gel Permeation Chromatography | Size exclusion | Removal of high molecular weight interferences |

For analysis by Gas Chromatography (GC), which requires volatile and thermally stable compounds, phenolic compounds like this compound often need to be derivatized. Derivatization involves a chemical reaction to modify a functional group, in this case, the hydroxyl group.

Silylation is a common derivatization technique where the active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. This process increases the volatility and thermal stability of the compound, allowing for its analysis by GC-Mass Spectrometry (GC-MS) with improved peak shape and resolution.

Bioassay-guided fractionation is a strategy used to isolate bioactive compounds from a natural source. This approach involves a stepwise separation of the crude extract, with each resulting fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

This methodology is particularly useful when searching for new compounds with specific biological functions, such as antimicrobial or cytotoxic activities. For an extract from Nicotiana tabacum, fractions could be tested for activities like antifungal or anti-inflammatory effects to guide the isolation of the responsible compounds, which could potentially be this compound or its analogues.

Structural Elucidation and Confirmation of Natural Isolates

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS): MS provides information about the molecular weight and molecular formula of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide clues about the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of an organic molecule.

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C NMR (Carbon NMR): Provides information about the number and types of carbon atoms.

2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure by connecting the individual atoms.

For a compound like this compound, NMR spectroscopy would be used to confirm the presence and positions of the two methyl groups, the hydroxyl group, and the arrangement of protons on the aromatic and furan rings. The final confirmation of the structure is achieved when all spectroscopic data are in complete agreement with the proposed structure.

Postulated Biosynthetic Pathways for Dimethylbenzofuranols and Related Natural Products

The precise biosynthetic pathway for this compound has not been fully elucidated in the scientific literature. However, based on the common origins of similar benzofuran natural products, a plausible pathway can be postulated. Many aromatic fungal metabolites are synthesized via the polyketide pathway. researchgate.netsyr.edursc.org This process involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a linear polyketide chain, which then undergoes a series of cyclizations and modifications to yield the final complex structure. researchgate.netsyr.edursc.org

The biosynthesis of this compound is hypothesized to begin with the formation of a tetraketide intermediate from one molecule of acetyl-CoA and three molecules of malonyl-CoA. This linear polyketide chain is assembled by a polyketide synthase (PKS) enzyme complex. Following its formation, the polyketide chain likely undergoes an intramolecular aldol condensation to form a cyclic aromatic intermediate.

Subsequent enzymatic modifications, including methylation, reduction, and dehydration, are proposed to lead to the formation of the benzofuran ring system. The methyl groups at the 2 and 4 positions are likely introduced by S-adenosyl methionine (SAM)-dependent methyltransferases. A key step in the formation of the furan ring is the cyclization and dehydration of a hydroxylated side chain on the aromatic ring.

While the specific enzymes and intermediates for this compound are yet to be identified, the biosynthetic logic is well-established from studies of other fungal polyketides, such as the complex furan-containing aflatoxins produced by Aspergillus flavus. nih.govmdpi.commdpi.comrsc.org

Below are tables outlining the postulated key steps, intermediates, and the classes of enzymes likely involved in the biosynthesis of this compound.

Table 1: Postulated Precursors and Intermediates

| Compound | Structure | Role in Pathway |

| Acetyl-CoA | CH₃CO-SCoA | Starter unit for the polyketide chain |

| Malonyl-CoA | HOOCCH₂CO-SCoA | Extender units for the polyketide chain |

| Postulated Tetraketide | CH₃COCH₂COCH₂COCH₂CO-S-Enzyme | Linear polyketide intermediate |

| Postulated Cyclic Intermediate | Aromatic ring formed after cyclization | |

| This compound | Final natural product |

Table 2: Hypothetical Enzymatic Steps in the Biosynthesis of this compound

| Step | Enzyme Class (Hypothetical) | Transformation |

| 1 | Polyketide Synthase (PKS) | Formation of the linear tetraketide chain from acetyl-CoA and malonyl-CoA. |

| 2 | Aromatase/Cyclase | Intramolecular aldol condensation to form the aromatic ring. |

| 3 | Methyltransferase (SAM-dependent) | Addition of methyl groups to the aromatic ring. |

| 4 | Hydroxylase/Monooxygenase | Introduction of a hydroxyl group to a side chain. |

| 5 | Dehydratase/Cyclase | Cyclization and dehydration to form the furan ring. |

Detailed Research Findings on Related Pathways

While direct research on the biosynthesis of this compound is not available, extensive studies on other benzofuran natural products, such as ailanthoidol, provide insights into plausible synthetic routes in nature. nih.govacs.orgresearchgate.netacs.orgnih.gov The biosynthesis of these related compounds often involves the modification of aromatic precursors derived from the shikimate or polyketide pathways. For instance, the formation of the furan ring in many natural products is achieved through the cyclization of an ortho-hydroxylated cinnamic acid derivative or a similar intermediate.

Furthermore, the study of polyketide synthases (PKSs) in various fungi has revealed a diverse array of enzymatic domains that can catalyze the formation of different aromatic structures. researchgate.netsyr.edunih.gov The specific combination of these domains within a particular PKS enzyme dictates the structure of the resulting polyketide and, consequently, the final natural product. The proposed pathway for this compound is consistent with the known functions of these enzymatic domains.

Future Research Directions and Emerging Avenues for 2,4 Dimethylbenzofuran 6 Ol

The exploration of 2,4-Dimethylbenzofuran-6-ol and its derivatives stands at a frontier of chemical research, with significant potential for advancements in synthesis, analysis, and application. The benzofuran (B130515) scaffold is a privileged structure in medicinal and materials chemistry, suggesting that focused future research on this specific analogue could yield substantial scientific breakthroughs. rsc.orgscienceopen.comnih.gov The following sections outline key emerging avenues and future research directions centered on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.